2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazole-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of a thiazole ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different applications.
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide lies in its combination of a thiazole ring and a pyrazole ring, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H18N4O2S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2S2/c1-10-15(26-18(19-10)11-4-6-12(24-3)7-5-11)17(23)20-16-13-8-25-9-14(13)21-22(16)2/h4-7H,8-9H2,1-3H3,(H,20,23) |
InChI Key |
JOPMZWCYQFONPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=C4CSCC4=NN3C |
Origin of Product |
United States |
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